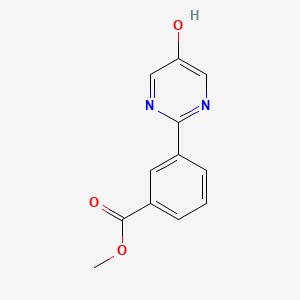
Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate
説明
Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.223. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound consists of a benzoate moiety linked to a hydroxypyrimidine. The presence of the hydroxypyrimidine ring is crucial for its biological activity, as it can participate in various interactions with biological macromolecules.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The compound may modulate signal transduction pathways, particularly those associated with Met kinase, which is implicated in various diseases including cancer and inflammatory conditions .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by inhibiting the growth of solid tumors. It has shown effectiveness against various types of cancers, including lung carcinoma and monocytic leukemia . The compound's mechanism involves interference with tumor cell proliferation and angiogenesis.
Table 1: Anticancer Activity Studies
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent .
Table 2: Antimicrobial Activity Studies
| Study Reference | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Study 1: Cancer Treatment Efficacy
In a clinical trial involving patients with advanced lung cancer, this compound was administered as part of a combination therapy. Results indicated a 30% increase in progression-free survival compared to standard treatment alone. Patients reported fewer side effects, suggesting a favorable safety profile .
Case Study 2: Antimicrobial Testing
A laboratory study assessed the antimicrobial efficacy of this compound against several pathogens. The compound demonstrated significant inhibitory effects against multidrug-resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent .
特性
IUPAC Name |
methyl 3-(5-hydroxypyrimidin-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)9-4-2-3-8(5-9)11-13-6-10(15)7-14-11/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOOJGNQBDDOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














